4-Fluoro-2-phenylaminoaniline
Description
4-Fluoro-2-phenylaminoaniline is a fluorinated aniline derivative featuring a phenylamino group at the 2-position and a fluorine atom at the 4-position of the benzene ring. Key characteristics inferred from similar compounds include:
- Molecular framework: Aromatic amine with electron-withdrawing (fluoro) and electron-donating (phenylamino) substituents.
- Reactivity: Likely participates in electrophilic substitution, cross-coupling, or amination reactions due to the fluorine and amine groups .
- Applications: Potential use in medicinal chemistry (e.g., as a pharmacophore) or organic synthesis intermediates .
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-fluoro-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 |
InChI Key |
DJGUQVRKOFIKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Fluoro-2-iodoaniline (CAS 61272-76-2)
Analysis: The iodine substituent in 4-Fluoro-2-iodoaniline enhances its utility in cross-coupling reactions (e.g., with palladium catalysts), whereas the phenylamino group in the target compound may favor hydrogen bonding or π-stacking in drug design .
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline (CAS 418785-68-9)
4-Fluoro-3-methylaniline (CAS 452-69-7)
Analysis: The methyl group in 4-Fluoro-3-methylaniline increases steric hindrance at the meta-position, reducing reactivity at the para-fluoro site compared to the target compound’s ortho-phenylamino group .
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4)
Analysis: The piperazinyl group improves water solubility and bioavailability, making it advantageous for blood-brain barrier penetration compared to the hydrophobic phenylamino group .
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